molecular formula C9H10ClF2N3 B1434930 4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine CAS No. 1590398-25-6

4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine

Cat. No.: B1434930
CAS No.: 1590398-25-6
M. Wt: 233.64 g/mol
InChI Key: NTXHUFMQWODZTC-UHFFFAOYSA-N
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Description

4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine is a specialized chemical compound with significant potential in scientific research and development. This compound is part of the pyrimidine family, which is known for its diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine It is known that pyrimidine derivatives are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .

Mode of Action

The mode of action of This compound involves the Suzuki–Miyaura (SM) coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The specific biochemical pathways affected by This compound The suzuki–miyaura coupling reaction, which is involved in its mode of action, is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Result of Action

The molecular and cellular effects of This compound It is known that pyrimidine derivatives are common in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the suzuki–miyaura coupling reaction, which is involved in its mode of action, is successful due to a combination of exceptionally mild and functional group tolerant reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 4,4-difluoropiperidine hydrochloride. The reaction is carried out in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) in water at elevated temperatures (around 115°C) for approximately 16 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reaction typically requires a base such as sodium hydride or potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminopyrimidine derivative.

Scientific Research Applications

4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine is extensively used in scientific research due to its versatile nature. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine
  • 4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine-5-carboxamide

Uniqueness

This compound is unique due to the presence of both chlorine and difluoropiperidine groups, which impart distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

4-chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF2N3/c10-7-5-8(14-6-13-7)15-3-1-9(11,12)2-4-15/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXHUFMQWODZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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